molecular formula C19H20N2O6 B11120072 N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

Cat. No.: B11120072
M. Wt: 372.4 g/mol
InChI Key: YTQFLUZJBJTZMG-RGVLZGJSSA-N
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Description

N’~6~-[(3,4,5-TRIMETHOXYPHENYL)METHYLENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE is a complex organic compound featuring a trimethoxyphenyl group and a benzodioxine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~6~-[(3,4,5-TRIMETHOXYPHENYL)METHYLENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, with the addition of catalysts such as acetic acid or hydrochloric acid to facilitate the condensation process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~6~-[(3,4,5-TRIMETHOXYPHENYL)METHYLENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nitration using nitric acid and sulfuric acid.

Major Products

Scientific Research Applications

N’~6~-[(3,4,5-TRIMETHOXYPHENYL)METHYLENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.

Mechanism of Action

The mechanism of action of N’~6~-[(3,4,5-TRIMETHOXYPHENYL)METHYLENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE involves its interaction with various molecular targets. It has been shown to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions disrupt cellular processes, leading to anti-cancer and anti-microbial effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trimethoxyphenylacetic acid
  • 3,4,5-Trimethoxycinnamamide
  • 3,4,5-Trimethoxybenzaldehyde

Uniqueness

N’~6~-[(3,4,5-TRIMETHOXYPHENYL)METHYLENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE is unique due to its combination of a trimethoxyphenyl group and a benzodioxine core, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C19H20N2O6

Molecular Weight

372.4 g/mol

IUPAC Name

N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C19H20N2O6/c1-23-16-8-12(9-17(24-2)18(16)25-3)11-20-21-19(22)13-4-5-14-15(10-13)27-7-6-26-14/h4-5,8-11H,6-7H2,1-3H3,(H,21,22)/b20-11+

InChI Key

YTQFLUZJBJTZMG-RGVLZGJSSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CC3=C(C=C2)OCCO3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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